molecular formula C25H24O12 B1246892 kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside)

kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside)

Cat. No. B1246892
M. Wt: 516.4 g/mol
InChI Key: BHCRVKVXJRBQJR-YPDHAKIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside) is a natural product found in Zingiber spectabile and Zingiber zerumbet with data available.

Scientific Research Applications

  • HIV-1 Reverse Transcriptase Inhibition : Kaempferol glycosides, including kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside), isolated from the rhizome of Dryopteris crassirhizoma, have been found to inhibit different activities of HIV-1 reverse transcriptase, which is crucial in the replication of HIV (Min et al., 2001).

  • Potential Anticancer Agent : A study on the natural product kaempferol-3-O-(3",4"-di-O-acetyl-alpha-L-rhamnopyranoside), also known as SL0101, revealed its role as a highly specific inhibitor of RSK, a protein kinase involved in tumor progression. This research indicates potential applications in developing anticancer agents (Hilinski et al., 2012).

  • Antimicrobial and Cytotoxic Activities : Compounds from the buds of Platanus orientalis, including a kaempferol glycoside similar to kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside), have shown antimicrobial and cytotoxic activities against human cell lines and various microorganisms (Mitrokotsa et al., 1993).

  • Inhibitory Effects on RSK Activity : A study reported the isolation of kaempferol glycosides from Forsteronia refracta, which included kaempferol-3-O-(2",4"-O-diacetyl-alpha-l-rhamnopyranoside), showing inhibitory effects on p90 ribosomal S6 kinase (RSK), suggesting their potential in cancer therapy (Xu et al., 2006).

  • Potential Anti-inflammatory Agent : Kaempferol derivatives isolated from Zingiber zerumbet, including kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside), showed significant inhibitory effects on NO and PGE2 production in macrophages, indicating their potential as anti-inflammatory agents (Chien et al., 2008).

properties

Product Name

kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside)

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-3-acetyloxy-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyloxan-4-yl] acetate

InChI

InChI=1S/C25H24O12/c1-10-19(31)22(34-11(2)26)24(35-12(3)27)25(33-10)37-23-20(32)18-16(30)8-15(29)9-17(18)36-21(23)13-4-6-14(28)7-5-13/h4-10,19,22,24-25,28-31H,1-3H3/t10-,19-,22+,24+,25-/m0/s1

InChI Key

BHCRVKVXJRBQJR-YPDHAKIYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C)OC(=O)C)O

synonyms

kaempferol-3-O-(2,3-di-O-acetyl-alpha-l-rhamnopyranoside)
KARP cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside)
Reactant of Route 2
kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside)
Reactant of Route 3
kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside)
Reactant of Route 4
kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside)
Reactant of Route 5
kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside)
Reactant of Route 6
kaempferol-3-O-(2,3-di-O-acetyl-alpha-L-rhamnopyranoside)

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